Product packaging for Meturedepa(Cat. No.:CAS No. 1661-29-6)

Meturedepa

Cat. No.: B1676536
CAS No.: 1661-29-6
M. Wt: 275.28 g/mol
InChI Key: QTFKTBRIGWJQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N3O3P B1676536 Meturedepa CAS No. 1661-29-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1661-29-6

Molecular Formula

C11H22N3O3P

Molecular Weight

275.28 g/mol

IUPAC Name

ethyl N-bis(2,2-dimethylaziridin-1-yl)phosphorylcarbamate

InChI

InChI=1S/C11H22N3O3P/c1-6-17-9(15)12-18(16,13-7-10(13,2)3)14-8-11(14,4)5/h6-8H2,1-5H3,(H,12,15,16)

InChI Key

QTFKTBRIGWJQQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NP(=O)(N1CC1(C)C)N2CC2(C)C

Appearance

Solid powder

Other CAS No.

1661-29-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AB 132
ethyl (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)carbamate
meturedepa
NSC 51325

Origin of Product

United States

Structural Insights and Molecular Modalities of Meturedepa Activity

Elucidation of Key Structural Features Contributing to Biological Activity

The core structural elements of Meturedepa, the aziridinyl ring system and the phosphinyl group, play significant roles in its molecular behavior and biological interactions.

Significance of the Aziridinyl Ring System

The aziridinyl ring system, a three-membered ring containing a nitrogen atom, is a critical component of this compound's structure. Aziridine-containing compounds are known for their ability to act as alkylating agents ontosight.ai. This activity typically involves the opening of the strained aziridine (B145994) ring, which can then react with nucleophilic centers in biological molecules, such as DNA ontosight.ai. Studies comparing ring-substituted bis(1-aziridinyl)phosphinyl urethans have indicated that the mechanism of ring opening can vary depending on the substituents. For instance, the hydrolysis of bis(2,2-dimethyl-1-aziridinyl)phosphinyl urethan (AB-132), an analog structurally related to this compound, involves a carbonium-ion mechanism, which is faster than the SN2 mechanism observed in aziridine derivatives without the geminal dimethyl substitution capes.gov.br. This suggests that the 2,2-dimethyl substitution on the aziridinyl rings in this compound may influence its reactivity and potentially its pharmacological properties capes.gov.br.

Role of the Phosphinyl Group in Reactive Species Formation

The phosphinyl group (P=O) in this compound is also integral to its structure and likely influences its properties. While detailed information specifically on the phosphinyl group's role in this compound's reactive species formation is limited in the provided context, phosphorus-containing compounds, particularly those with P-N bonds like in this compound's phosphoramidate (B1195095) structure, can undergo reactions that lead to the formation of reactive intermediates. Phosphorotriamidate alkylating agents bearing aziridine rings, a class that includes this compound, are recognized as nitrogen mustards and have been explored as antineoplastic agents nih.gov. The phosphinyl group's electron-withdrawing nature can affect the reactivity of the attached aziridinyl rings, potentially facilitating their opening and subsequent alkylation reactions.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a compound's chemical structure affect its biological activity gardp.orgwikipedia.orgcollaborativedrug.com. For compounds like this compound, which belong to a class of phosphorotriamidate alkylating agents with aziridine rings, SAR studies have been conducted on various ring-substituted analogs to explore their tumor inhibitory activities nih.govresearchgate.net.

Research on ring-substituted ethyl [bis(1-aziridinyl)phosphinyl]carbamates, including the 2,2-dimethylaziridine (B1330147) analog (AB-132), has shown that structural variations can lead to significant differences in tumor inhibitory effects in experimental models researchgate.net. These studies aim to identify which specific structural characteristics, such as the type and position of substituents on the aziridine rings, are associated with desired biological activity gardp.orgcollaborativedrug.com. The observation that the 2,2-dimethyl substitution in AB-132 leads to a different hydrolysis mechanism compared to other analogs highlights how subtle structural changes can impact chemical properties and, consequently, potential pharmacological effects capes.gov.br.

While comprehensive SAR data specifically detailing a wide range of this compound analogs and their quantified activities is not extensively detailed in the provided search results, the general principle of SAR has been applied to this class of compounds to guide the synthesis and investigation of derivatives with potentially enhanced or altered biological profiles wikipedia.orgresearchgate.net.

Molecular and Cellular Mechanisms of Meturedepa Action

DNA Interaction and Cross-Linking Dynamics of Meturedepa

As an aziridine (B145994) alkylating agent, this compound interacts with DNA, forming covalent bonds qeios.comdrugfuture.com. Alkylating agents, in general, transfer alkyl groups to DNA bases, which can result in the formation of cross-links between DNA strands patsnap.com. These cross-links can occur within a single strand (intrastrand) or between opposite strands of the DNA double helix (interstrand) baseclick.euamegroups.org. Interstrand cross-links (ICLs) are particularly disruptive as they prevent the separation of DNA strands, a process vital for replication and transcription amegroups.org.

Specificity and Sites of DNA Adduct Formation

The formation of DNA adducts, which are segments of DNA bound to a chemical, is influenced by the structure of the reactive chemical and the accessibility of nucleophilic sites on the DNA bases nih.govwikipedia.org. Alkylating agents can form adducts at various positions on the DNA bases, including ring nitrogen atoms and exocyclic nitrogen and oxygen atoms nih.gov. The N7 and N3 positions of guanine (B1146940) and adenine (B156593) are considered highly nucleophilic and are often preferential sites for adduct formation nih.govwikipedia.org.

While specific detailed research findings on the exact sites of this compound adduct formation are limited in the provided search results, the general mechanism of alkylating agents suggests that this compound would likely target nucleophilic centers within the DNA molecule, leading to the formation of covalent adducts. Studies on other alkylating agents indicate that adduct formation can occur at positions like the N7 of guanine and N6 of adenine fu-berlin.de.

Consequences of DNA Cross-Linking on Genomic Integrity

DNA cross-linking, particularly the formation of interstrand cross-links, poses a significant threat to genomic integrity amegroups.org. These cross-links act as physical blocks that impede the progression of DNA replication forks and interfere with transcription amegroups.orgnih.gov. Unrepaired ICLs can lead to stalled replication forks, which can collapse and result in DNA double-strand breaks, a severe form of DNA damage amegroups.orgnih.gov.

The inability of DNA strands to separate due to cross-linking directly disrupts DNA replication, preventing cells from dividing baseclick.eu. This disruption of DNA metabolic processes is a key mechanism by which alkylating agents like this compound exert their cytotoxic effects, particularly in rapidly dividing cells patsnap.comamegroups.org. The accumulation of DNA damage, including cross-links and strand breaks, can trigger cellular responses aimed at repair or, if the damage is too extensive, programmed cell death (apoptosis) patsnap.com. Maintaining genomic integrity is crucial for cell survival and preventing diseases like cancer peerj.comcancer.gov.

Inhibition of Nucleic Acid Synthesis by this compound

This compound, as an alkylating agent that cross-links DNA, causes inhibition of DNA synthesis qeios.comqeios.comgoogle.com. This is a primary mechanism contributing to its antineoplastic activity patsnap.com.

Direct Effects on DNA Replication Pathways

DNA replication is the process by which new DNA molecules are synthesized, primarily occurring during the S phase of the cell cycle youtube.comsavemyexams.com. It requires the unwinding of the DNA double helix and the synthesis of new strands using the original strands as templates, catalyzed by DNA polymerases savemyexams.com.

This compound's ability to form DNA cross-links directly interferes with DNA replication. Interstrand cross-links prevent the unwinding and separation of DNA strands, which is essential for the replication machinery to access the template DNA baseclick.euamegroups.org. This physical block leads to stalled replication forks, halting DNA synthesis amegroups.orgnih.gov. Studies on other alkylating agents have shown that they can inhibit replication elongation and cause replication forks to be completely blocked nih.gov.

While the search results classify this compound as inhibiting DNA synthesis qeios.comqeios.comgoogle.com, detailed experimental data specifically on this compound's direct effects on DNA polymerases or other replication enzymes were not extensively provided. However, the established mechanism of DNA cross-linking by alkylating agents strongly supports a direct inhibitory effect on DNA replication by physically obstructing the process.

Indirect Perturbations of RNA Transcription

Transcription is the process of synthesizing RNA from a DNA template, carried out by RNA polymerases khanacademy.org. Like DNA replication, transcription requires the local unwinding of the DNA double helix khanacademy.org.

DNA cross-linking induced by agents like this compound can also indirectly perturb RNA transcription amegroups.org. Interstrand cross-links act as blocks to the elongating RNA polymerase complex, preventing the enzyme from transcribing the DNA template amegroups.orgmdpi.com. This interference with transcription can disrupt gene expression, affecting the synthesis of proteins and other essential RNA molecules google.com.

While the primary impact of DNA cross-linking is often discussed in the context of the more sensitive process of DNA replication in dividing cells, the obstruction of transcription can also contribute to the cellular effects of this compound, particularly in both dividing and non-dividing cells where gene expression is active.

Cellular Responses to this compound-Induced DNA Damage

Cells have evolved sophisticated mechanisms to detect and respond to DNA damage, including that induced by alkylating agents like this compound peerj.comnih.gov. The cellular response to DNA damage is a complex network known as the DNA damage response (DDR) peerj.commdpi.com.

Upon detection of DNA damage, cells activate cell cycle checkpoints to arrest progression through the cell cycle, allowing time for DNA repair nih.govmdpi.com. Key regulators of these checkpoints include protein kinases like ATM and ATR, which are activated by different types of DNA damage . This cell cycle arrest prevents the replication and segregation of damaged DNA to daughter cells .

The DDR also involves the activation of DNA repair pathways nih.gov. Cells possess multiple specialized repair mechanisms to address different types of DNA lesions peerj.com. For DNA cross-links, complex repair pathways are involved, which can include mechanisms like nucleotide excision repair (NER) and homologous recombination amegroups.org. Successful repair allows the cell to resume normal proliferation mdpi.com.

Activation of DNA Damage Checkpoint Pathways

Activation of DNA damage checkpoints, such as the G2/M checkpoint, is a critical response to DNA lesions, preventing cells with damaged DNA from entering mitosis wikipedia.orgcellsignal.combio-rad.com. Key kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3 Related) are central to initiating these checkpoints in response to different types of DNA damage, such as double-strand breaks (DSBs) or UV-induced damage, respectively. These kinases activate downstream signaling cascades involving checkpoint kinases like Chk1 and Chk2, which in turn regulate cell cycle progression by targeting proteins like Cdc25 and Wee1 wikipedia.orgcellsignal.combio-rad.com. Some research indicates that this compound has been studied in the context of agents that can influence cellular mechanisms, potentially including those related to DNA damage responses uchicago.eduepo.org. While direct, detailed mechanisms of this compound's specific interaction with these pathways are not extensively described in the provided search results, the broader context of DNA damage checkpoint activation involves a complex network of proteins and signaling events that respond to genotoxic stress elifesciences.orgqiagen.com.

Induction of Apoptosis and Other Cell Death Mechanisms

Apoptosis, or programmed cell death, is a fundamental process for eliminating damaged or unwanted cells and is a key target in cancer therapy medcraveonline.comnih.govaging-us.com. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies medcraveonline.com. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway, triggered by intracellular stress signals like DNA damage, and the extrinsic (death receptor) pathway, activated by extracellular ligands binding to death receptors on the cell surface medcraveonline.comnih.govaging-us.comlibretexts.orgmdpi.com. Both pathways converge on the activation of caspase enzymes, which execute the dismantling of the cell medcraveonline.comnih.govaging-us.comlibretexts.orgmdpi.com.

This compound has been mentioned in the context of inducing apoptosis uchicago.eduepo.org. While the specific pathways or molecular targets through which this compound induces apoptosis are not detailed in the provided information, the induction of apoptosis is a recognized strategy in cancer treatment aging-us.comfrontiersin.org. Other forms of cell death, such as necrosis and autophagy, also exist, with distinct mechanisms and roles nih.govbmglabtech.com. Research into compounds like this compound may explore their ability to trigger one or more of these cell death pathways as a therapeutic strategy nih.gov.

Radiosensitization Mechanisms of this compound

Radiosensitization refers to the use of agents that make cancer cells more susceptible to the effects of radiation therapy cancer.gov. This can be achieved through various mechanisms, including enhancing radiation-induced DNA damage or interfering with cellular repair processes oaepublish.com. This compound has been identified as a potential radiosensitizer cancer.gov.

Enhancement of Radiation-Induced DNA Lesions

Ionizing radiation induces DNA damage, including single-strand breaks (SSBs) and more critical double-strand breaks (DSBs) mdpi.comresearchgate.netaging-us.com. These lesions are the primary means by which radiation kills cancer cells researchgate.net. The enhancement of radiation-induced DNA lesions by a radiosensitizing agent would theoretically increase the effectiveness of radiation therapy by increasing the initial damage load on the cancer cells nih.gov. Some studies have investigated how certain compounds can enhance the formation of specific types of DNA damage, such as DNA-protein crosslinks, following irradiation nih.gov. While the precise mechanisms by which this compound might enhance radiation-induced DNA lesions are not explicitly detailed in the provided search results, this is a potential mechanism for its radiosensitizing effect frontiersin.orgoaepublish.com.

Modulation of Cellular Repair Processes in Conjunction with Radiation

Cells possess sophisticated DNA repair mechanisms, such as Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR), to mend radiation-induced DNA damage oaepublish.commdpi.comradiologykey.com. The efficiency of these repair pathways can significantly influence a cell's sensitivity to radiation oaepublish.commdpi.comradiologykey.com. Radiosensitizers can modulate these repair processes, often by inhibiting key repair proteins or pathways, thereby preventing effective repair of radiation-induced lesions and leading to increased cell death oaepublish.comamegroups.org. For instance, inhibitors of PARP1 can increase the formation of DSBs in cells with defects in HR repair google.com. The modulation of DNA repair processes in conjunction with radiation is a well-established strategy for enhancing the efficacy of radiotherapy oaepublish.comamegroups.orgmdpi.com. Given that this compound is being explored as a radiosensitizer, it is plausible that it may influence one or more of these DNA repair pathways, although specific details of this interaction are not available in the provided search results frontiersin.orgoaepublish.com.

Preclinical Pharmacological and Efficacy Investigations of Meturedepa

In Vitro Antineoplastic Efficacy Studies

In vitro studies are fundamental for assessing the direct impact of a compound on cancer cells in a controlled laboratory setting google.com,. These investigations typically involve exposing various cancer cell lines to the compound and evaluating the resulting effects on cell viability, proliferation, and other cellular processes.

Assessment of Cytotoxicity Across Cancer Cell Lines

Meturedepa has been subject to in vitro testing to determine its cytotoxic effects on cancer cells. Studies have evaluated its activity against human cell cultures, including HepG2 (hepatocellular carcinoma) and HeLa (cervix epithelioid carcinoma) cell lines,. The assessment of cytotoxicity across different cancer cell lines helps to understand the spectrum of activity of a compound and identify potentially sensitive tumor types.

Dose-Response Characterization and IC50 Determinations

Characterizing the dose-response relationship is crucial for understanding how the effect of a compound changes with increasing concentration,. The half-maximal inhibitory concentration (IC50) is a common metric used in these studies, representing the concentration of a compound required to inhibit a biological process or the growth of cells by 50%,,. While this compound has been included in screens where IC50 values were determined for various compounds, a specific value of 0.005 for this compound is listed in a table alongside a classification of "-",. The context of this table suggests a screening effort, and the "-" classification may indicate a lack of significant activity in that particular assay or model,. Detailed dose-response curves and a comprehensive range of IC50 values for this compound across numerous cancer cell lines were not extensively detailed in the provided sources.

Synergy and Combination Studies with Other Chemotherapeutic Agents

Investigating the potential for synergy or additive effects when a compound is combined with other chemotherapeutic agents is an important aspect of preclinical research,,,. Combination studies aim to identify drug interactions that could lead to enhanced efficacy or overcome resistance mechanisms,,. Information regarding specific synergy or combination studies involving this compound and other chemotherapeutic agents was not available in the provided search results.

In Vivo Efficacy in Murine and Other Animal Models

In vivo studies using animal models, particularly murine xenograft models, are essential for evaluating the efficacy of a potential anticancer agent in a more complex biological system that mimics the tumor microenvironment and disease progression in living organisms,,, google.com,,, googleapis.com. Xenograft models involve the transplantation of human cancer cells or tumor tissue into immunocompromised mice,,.

Efficacy in Solid Tumor Models (e.g., Bronchogenic Carcinoma, Colon Cancer)

Preclinical efficacy of potential anticancer agents is also evaluated in solid tumor models, such as those for bronchogenic carcinoma and colon cancer,,,,,,. These models can involve implanting cancer cell lines or patient-derived tumor tissue into mice to observe the effects of treatment on tumor growth and metastasis,. This compound has been indicated as being applicable in the research of bronchogenic carcinoma. It has also been mentioned in patent applications related to treating cancers, including colorectal cancer, and in the context of tumor growth and metastasis in metastatic xenograft models,. One source noted this compound being used as a single agent in a comparison study related to bronchogenic carcinoma. However, detailed quantitative data on the efficacy of this compound, such as tumor reduction percentages or survival benefits in specific solid tumor models like bronchogenic carcinoma or colon cancer xenografts, was not provided in the search results.

Clinical Translational Research and Historical Trials of Meturedepa

Early Phase Clinical Investigations (Phase I and II)

Early phase clinical trials are crucial for evaluating investigational drugs in humans for the first time, primarily focusing on safety and preliminary efficacy signals jwatch.org. Meturedepa was among the compounds that reached this stage of evaluation.

Historical Context of Eastern Clinical Drug Evaluation Program Participation

This compound participated in the Eastern clinical drug evaluation program . This program evaluated various drugs in patients with advanced cancers . As part of this program, this compound was studied in a cohort of 233 patients .

Patient Cohorts and Disease Indications (e.g., Advanced Cancer, Lymphomas, Leukemias, Bronchogenic Carcinoma)

Studies involving this compound included patient cohorts with different types of malignancies. It was studied for the treatment of lymphomas and leukemias . Additionally, this compound was evaluated in a cohort of 233 patients with advanced cancer as part of the Eastern Clinical Drug Evaluation Program . Investigations also explored its use in advanced bronchogenic carcinoma . Patient cohorts in clinical trials are typically defined by specific characteristics, including the type and stage of cancer nih.gov.

Clinical Outcomes and Efficacy Observations in Past Studies

Historical studies of this compound provided observations regarding its clinical outcomes and efficacy in the patient populations studied.

Tumor Response Rates in Monotherapy Regimens

While specific detailed tumor response rates for this compound as a monotherapy are not extensively detailed in the immediately available information, the evaluation of monotherapy regimens is a standard part of early-phase clinical trials to understand a drug's intrinsic activity jwatch.org. Response rates in monotherapy can vary significantly depending on the drug, cancer type, and patient population jwatch.orgonclive.comnih.govgoogleapis.com.

Outcomes in Combined Modality Therapies (e.g., with X-Irradiation)

This compound was investigated in combined modality therapies, including its use with X-irradiation in the management of advanced bronchogenic carcinoma . Combined modality therapy involves the use of two or more treatment approaches, such as chemotherapy and radiation therapy, with the aim of improving outcomes compared to a single modality roswellpark.orgnih.govufl.edu. Studies have explored the potential benefits of combining chemotherapy, like alkylating agents, with radiation therapy in various cancers nih.govjefferson.edu.

Challenges and Limitations Encountered in Clinical Development

The clinical development of this compound, like many investigational drugs, likely faced challenges and limitations. The high failure rate in clinical drug development is a known issue, with many potential drugs not progressing beyond early phases openaccessjournals.comnih.gov. Challenges can include scientific and technical barriers, difficulty in demonstrating sufficient efficacy, and issues related to clinical trial design and execution openaccessjournals.comnih.govavalerehealth.comlifebit.ai. The lack of information regarding the current use of this compound suggests that its clinical development did not result in widespread adoption or approval .

Comparative Analysis and Therapeutic Relevance of Meturedepa

Comparison with Other Aziridine-Based Alkylating Agents

Aziridine-based alkylating agents are characterized by the presence of a strained three-membered aziridine (B145994) ring, which is key to their mechanism of action. Meturedepa, also known by designations such as AB-132 or Turloc, is a phosphoraziridine derivative. Other notable aziridine-based agents include Thiotepa (triethylenethiophosphoramide) and Triaziquone (trenimon).

Similarities and Differences in Mechanism of Action

The fundamental mechanism by which aziridine-based alkylating agents exert their cytotoxic effects involves the aziridine ring opening, which allows the compound to covalently bind to nucleophilic sites in biological macromolecules, particularly DNA. This alkylation primarily occurs at the N-7 position of guanine (B1146940) residues in DNA, leading to DNA damage, interference with DNA replication and transcription, and ultimately cell death. wikipedia.orgnih.govnih.gov Many of these agents, being polyfunctional (possessing more than one reactive group), can form cross-links within a single DNA strand (intrastrand cross-links) or between complementary DNA strands (interstrand cross-links). wikipedia.orgnih.gov DNA cross-linking is considered a critical mode of action for the cytotoxic effects of many alkylating agents, including aziridines, as it creates significant steric hindrance that impedes the cellular machinery involved in DNA processing. wikipedia.org

Despite this overarching similarity, differences exist in the specific chemical mechanisms and reactivity profiles among aziridine derivatives. Studies comparing phosphoraziridine antineoplastic agents, including a 2,2-dimethylaziridine (B1330147) derivative (such as AB-132, i.e., this compound) and unsubstituted aziridine derivatives, have revealed distinctions in their alkylating reactions. nih.govcapes.gov.br The hydrolysis and reaction mechanisms can follow either SN1 or SN2 pathways, influenced by the structure of the aziridine ring. nih.govcapes.gov.br Research suggests that the hydrolysis of 2,2-dimethylaziridine analogs, like this compound (AB-132), involves a carbonium-ion (SN1) mechanism, which is in contrast to the predominantly SN2 mechanism observed for unsubstituted aziridine derivatives. nih.govcapes.gov.br This difference in reaction mechanism can lead to variations in the rate and pattern of alkylation.

For instance, 2,2-dimethylaziridine derivatives have been shown to exhibit higher initial alkylating activities but reach a plateau after a shorter reaction time compared to unsubstituted aziridine derivatives, which react more slowly but continue their action over a longer period. nih.gov This differential reactivity pattern is thought to correlate with their biological effects, including cytotoxicity, inhibition of DNA synthesis, and the induction of DNA strand breaks. nih.gov

Position of this compound in the Evolution of Cancer Chemotherapy

The development of cancer chemotherapy has its roots in the observation of the cytotoxic effects of chemical warfare agents, particularly nitrogen mustards, during World War II. wikipedia.orgcancer.orgnews-medical.netgoogle.com This led to the investigation and development of nitrogen mustards as the first class of alkylating agents used in cancer treatment, starting in the 1940s. wikipedia.orgcancer.orgnews-medical.netgoogle.comnih.govcsic.estricals.orguchicago.edunih.gov

Aziridine-based alkylating agents, including this compound, emerged as part of the broader effort to develop new and potentially improved alkylating agents following the initial success of nitrogen mustards. Aziridines were recognized as being chemically related to the reactive aziridinium (B1262131) intermediates formed by nitrogen mustards but possessed different reactivity profiles due to their uncharged nature. wikipedia.orgnih.govoncohemakey.comnih.gov

This compound, along with other aziridines like Thiotepa and Triaziquone, was explored for its antineoplastic properties. These agents were investigated in the mid-20th century as part of the expanding arsenal (B13267) of chemotherapy drugs. The establishment of national drug development programs, such as the Cancer Chemotherapy National Service Center in the United States in 1955, facilitated the screening and evaluation of numerous compounds, including various alkylating agents. nih.govuchicago.edu

The era in which this compound was studied and potentially used clinically was characterized by a growing understanding of cancer as a disease treatable with systemic agents and a focus on identifying compounds that could inhibit the proliferation of rapidly dividing cancer cells. cancer.orgcsic.esnih.gov While initial chemotherapy often involved single agents, the late 20th century saw a significant shift towards combination chemotherapy regimens, which proved more effective in treating many cancers and overcoming drug resistance. cancer.orgcsic.estricals.orgnih.gov

This compound's position is therefore within the early to mid-history of cancer chemotherapy, as part of the second generation of alkylating agents developed after the initial nitrogen mustards. Its use, like many early chemotherapy agents, was likely based on its demonstrated cytotoxic activity in preclinical models and potentially limited clinical evaluations. The subsequent development of a wider range of more effective and sometimes less toxic chemotherapy agents, along with the advent of targeted therapies and immunotherapy in recent decades, has led to many older agents, including some aziridine derivatives, being used less frequently or becoming obsolete in standard clinical practice. nih.govnih.govundark.org

Potential for Re-evaluation in Modern Oncological Contexts

Despite the historical nature of this compound's primary use, the potential for re-evaluating older chemotherapy agents, including aziridine derivatives, in modern oncological contexts exists. This potential is driven by several factors:

Understanding of Resistance Mechanisms: Modern research has significantly advanced the understanding of the mechanisms of resistance to chemotherapy. nih.govunimore.it Re-evaluating agents like this compound with this knowledge could involve exploring their potential effectiveness in cancers that have developed resistance to commonly used current therapies.

New Delivery Strategies: Advances in drug delivery systems, such as nanoparticle formulations or targeted delivery methods, could potentially improve the therapeutic index of older, more toxic agents by selectively delivering them to tumor cells and reducing exposure to healthy tissues. undark.org

Combination Therapies: While combination chemotherapy was a key development in the past, modern oncology utilizes highly sophisticated combinations of cytotoxic agents, targeted therapies, and immunotherapies. cancer.orgcsic.estricals.orgnih.govundark.org this compound or its derivatives could potentially be re-evaluated for synergistic effects in novel combination regimens, particularly if their mechanism of action complements newer agents or helps overcome resistance.

Specific Cancer Subtypes: With the increasing ability to molecularly characterize tumors, there is a potential to identify specific cancer subtypes or genetic profiles that might be particularly sensitive to the unique mechanism of action of this compound (e.g., its SN1 alkylation). nih.govnih.gov

Conditioning Regimens: As seen with Thiotepa, which is still used in some high-dose conditioning regimens for hematopoietic stem cell transplantation, there might be specific niches where the properties of this compound could be valuable, perhaps in combination with other agents. unimore.itnih.govnih.govbloodresearch.or.kr

Rare Cancers or Refractory Disease: Older agents might be considered for re-evaluation in the treatment of rare cancers or in patients with disease that is refractory to standard treatments, where the risk-benefit profile might be different. oncohemakey.com

However, any re-evaluation would necessitate rigorous preclinical studies and modern clinical trials to assess their efficacy, toxicity, and optimal use in the context of current treatment paradigms. The significant advancements in targeted therapies and immunotherapies mean that any older agent would need to demonstrate a clear advantage or a unique role to warrant its reintroduction into widespread clinical use. nih.govundark.org

Future Research Directions and Unexplored Avenues for Meturedepa

Advanced Mechanistic Studies using Contemporary Molecular Biology Techniques

Further elucidation of Meturedepa's precise molecular mechanisms of action is a critical area for future research. While it has been mentioned as an HDAC8 inhibitor google.com, contemporary molecular biology techniques can provide a more comprehensive understanding of its interactions within cellular pathways. Future studies could utilize techniques such as high-throughput screening, proteomics, and transcriptomics to identify all direct and indirect protein targets and the resulting downstream effects on gene expression and cellular processes. Advanced imaging techniques could help visualize the cellular localization and dynamics of this compound or its targets. Investigating the impact of this compound on specific molecular pathways involved in cancer cell proliferation, survival, and metastasis using techniques like CRISPR-Cas9 gene editing or RNA interference could reveal novel therapeutic vulnerabilities. The application of time-resolved studies, similar to those used for understanding enzyme catalysis, could provide kinetic details of this compound's interactions with its targets nih.gov. Such detailed mechanistic insights are crucial for predicting response, identifying potential resistance mechanisms, and designing rational combination therapies.

Exploration of Novel Combinatorial Strategies with Targeted Therapies

The concept of combination therapy is well-established in cancer treatment to enhance efficacy and overcome resistance nih.govefpia.euwho.intjpreventionalzheimer.com. Future research should explore novel combinations of this compound with targeted therapies. Given its potential role as an HDAC8 inhibitor google.com, combinations with other targeted agents affecting chromatin modification, DNA repair pathways, or specific oncogenic signaling cascades could be investigated. Preclinical studies using in vitro and in vivo cancer models could assess the synergistic potential of this compound when combined with inhibitors of kinases, PARP, or other epigenetic regulators. Identifying biomarkers that predict synergistic responses to this compound combinations would be essential for patient stratification in future clinical trials. Research into the optimal sequencing and dosing of this compound in combination regimens would also be necessary to maximize efficacy while managing potential overlapping toxicities.

Application in Emerging Areas of Cancer Therapy (e.g., Immunotherapy Combinations)

The integration of chemotherapy and targeted agents with emerging cancer therapies, such as immunotherapy, represents a significant area of research justia.comnih.govpatexia.commedpath.comnih.gov. Future studies could explore the potential of this compound in combination with immunotherapeutic agents, such as immune checkpoint inhibitors or cellular therapies. Research is needed to understand how this compound might influence the tumor microenvironment and modulate anti-tumor immune responses. Investigations could focus on whether this compound can enhance the presentation of tumor antigens, modulate immune cell infiltration, or reverse immunosuppressive mechanisms within the tumor. Preclinical models and correlative studies in early-phase clinical trials would be crucial to evaluate the immunological effects of this compound combinations and identify rational strategies for their clinical application. The potential for this compound to be part of multi-drug regimens including immunotherapy warrants further investigation nih.gov.

Development of Derivatives with Enhanced Efficacy or Improved Safety Profiles

The development of novel derivatives is a common strategy in drug discovery to improve the therapeutic profile of existing compounds nih.govdiva-portal.org. Future research could focus on synthesizing this compound derivatives with enhanced potency against specific cancer types, improved pharmacokinetic properties, or reduced off-target effects. Structure-activity relationship studies could guide the design of new analogs with optimized binding affinity for HDAC8 or other relevant targets. Medicinal chemistry efforts could explore modifications to the this compound structure to improve its solubility, stability, or tumor-specific delivery. The goal of such research would be to develop next-generation compounds based on the this compound scaffold that offer improved therapeutic indices and potentially overcome limitations of the parent compound.

Reassessment of Historical Clinical Data with Modern Analytical Approaches

Given that this compound has been mentioned in historical contexts related to cancer treatment, a valuable future research direction involves the reassessment of any available historical clinical data using modern analytical approaches cda-amc.canih.gov. This could involve applying advanced statistical methods to existing datasets to identify previously unrecognized correlations between patient characteristics, treatment response, and outcomes. Modern bioinformatics tools could be used to analyze archived biological samples, if available, to explore potential biomarkers of response or resistance that were not feasible to assess at the time the data was originally collected. Such reassessment could provide valuable insights into patient populations that might benefit most from this compound or its future derivatives and inform the design of prospective clinical trials. This approach leverages existing resources to generate new hypotheses and guide future research strategies.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Meturedepa, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis protocols for this compound typically involve multi-step organic reactions, such as nucleophilic substitution or catalytic cross-coupling. Key parameters include temperature (e.g., controlled reflux at 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). Yield optimization requires iterative design-of-experiment (DoE) approaches, while purity is assessed via HPLC (≥95% purity threshold) and NMR spectroscopy (integration of impurity peaks <1%) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

  • Structural analysis : High-resolution NMR (¹H/¹³C, 2D-COSY) identifies bond connectivity, while X-ray crystallography resolves stereochemistry.
  • Functional groups : FT-IR (e.g., carbonyl stretches at 1650–1750 cm⁻¹) and UV-Vis (λmax for conjugated systems).
  • Purity and stability : Reverse-phase HPLC with C18 columns (retention time vs. standards) and accelerated stability studies under varied pH/temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across in vitro vs. in vivo studies?

  • Methodological Answer :

  • Data harmonization : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile confounding variables such as dosage (mg/kg vs. µM), exposure time, and model organisms.
  • Experimental replication : Cross-validate findings using standardized assays (e.g., IC50 in MTT assays for cytotoxicity) and orthogonal methods (e.g., flow cytometry for apoptosis).
  • Statistical rigor : Use mixed-effects models to account for inter-study variability and power analysis to ensure sample adequacy (n ≥ 6 per group) .

Q. What computational modeling approaches are validated for predicting this compound’s mechanism of action and off-target interactions?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinase domains), validated by mutagenesis studies.
  • MD simulations : GROMACS or AMBER for binding stability (RMSD < 2 Å over 100 ns trajectories).
  • Off-target profiling : Chemoproteomics (e.g., activity-based protein profiling) combined with machine learning (random forests for feature importance) .

Q. How can researchers design robust dose-response experiments to assess this compound’s therapeutic window and toxicity thresholds?

  • Methodological Answer :

  • Dose-ranging studies : Use log-scale concentrations (e.g., 0.1–100 µM) with Hill slope modeling (GraphPad Prism).
  • Toxicity endpoints : Measure ALT/AST for hepatotoxicity and QT prolongation (hERG assay).
  • Therapeutic index : Calculate IC50/EC50 ratios for efficacy vs. LD50 (in vivo) or CC50 (in vitro) .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing non-linear relationships in this compound’s pharmacokinetic-pharmacodynamic (PK/PD) data?

  • Methodological Answer :

  • Non-linear mixed-effects modeling (NLME) : Monolix or NONMEM for population PK/PD, incorporating covariates (e.g., age, CYP450 polymorphisms).
  • Bayesian hierarchical models : Stan or PyMC3 for uncertainty quantification in sparse datasets.
  • Reproducibility checks : Open-access repositories (e.g., Zenodo) for raw data and code (R/Python scripts) .

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties during multi-institutional studies?

  • Methodological Answer :

  • Standardized protocols : Adopt IUPAC guidelines for synthesis (e.g., solvent drying, inert atmosphere).
  • Quality control : Certificate of Analysis (CoA) with LC-MS lot verification and Karl Fischer titration for moisture content.
  • Inter-lab calibration : Round-robin testing with reference materials (NIST-traceable standards) .

Experimental Design and Validation

Q. What in silico tools and experimental validations are critical for confirming this compound’s selectivity in polypharmacology studies?

  • Methodological Answer :

  • Target fishing : SEA (Similarity Ensemble Approach) and SPiDER for off-target prediction.
  • Kinome-wide profiling : Eurofins KinaseProfiler or thermal shift assays (TSA) for binding affinity.
  • Cellular validation : CRISPR-Cas9 knockout models to isolate target-specific effects .

Q. How can researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mode of action in complex biological systems?

  • Methodological Answer :

  • Pathway enrichment : GSEA (Gene Set Enrichment Analysis) for RNA-seq data (FDR < 0.05).
  • Network pharmacology : Cytoscape for protein-protein interaction networks.
  • Multi-omics integration : MOFA+ or mixOmics for latent variable decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Meturedepa
Reactant of Route 2
Reactant of Route 2
Meturedepa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.